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S-Allyl-L-cysteine - 1217444-21-7

S-Allyl-L-cysteine

Catalog Number: EVT-3554889
CAS Number: 1217444-21-7
Molecular Formula: C6H11NO2S
Molecular Weight: 161.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-Deoxyalliin, also known as S-allyl-L-cysteine, is a natural organosulfur compound found in garlic (Allium sativum) [, , ]. It serves as a key precursor to alliin, another important sulfur-containing compound in garlic [, , , ]. While not as well-studied as alliin, L-Deoxyalliin plays a significant role in the formation of various sulfur-containing volatiles responsible for garlic's characteristic aroma []. Its potential as a ligand in metal complexes has also garnered attention for biological applications [].

Future Directions
  • In Vivo Studies: While some in vitro studies on the biological activities of L-Deoxyalliin and its metal complexes exist, in vivo studies are limited [, ]. Conducting animal studies would provide valuable insights into its bioavailability, biodistribution, efficacy, and safety profiles, paving the way for potential clinical translation.

Alliin

    Compound Description: Alliin, chemically known as S-Allyl-L-cysteine sulfoxide, is a natural sulfur-containing amino acid found abundantly in garlic cloves. It serves as the primary precursor to allicin, the compound responsible for garlic's characteristic pungent odor and numerous biological activities. When garlic is crushed or damaged, the enzyme alliinase converts alliin to allicin. Alliin itself exhibits limited biological activity compared to allicin. []

    Relevance: Alliin is the direct oxidized product of L-Deoxyalliin. The only structural difference between them is the presence of a sulfoxide (S=O) group in alliin, which is absent in L-Deoxyalliin. [, , , ]

Allicin

    Compound Description: Allicin (Diallyl thiosulfinate) is a highly reactive sulfur-containing compound generated when garlic cloves are crushed or damaged. This compound is responsible for garlic's distinct pungent odor and potent biological activities, including antibacterial, antiviral, antifungal, and anticancer effects. [, , , ]

    Relevance: Allicin is formed by the enzymatic conversion of alliin by alliinase, an enzyme also found in garlic. Because alliin is derived from L-Deoxyalliin, allicin is indirectly related to L-Deoxyalliin through this enzymatic pathway. [, , , ]

Diallyl Disulfide

    Compound Description: Diallyl disulfide is an organosulfur compound commonly found in garlic and a few other Allium species. While less potent than allicin, diallyl disulfide exhibits various biological activities, including antioxidant, anti-inflammatory, and anticancer effects. It is also a significant contributor to the aroma and flavor of cooked garlic. []

    Relevance: Diallyl disulfide is one of the major volatile compounds produced during the thermal degradation of both alliin and L-Deoxyalliin. This suggests a metabolic link between L-Deoxyalliin and diallyl disulfide under specific conditions. []

Methyl Allyl Trisulfide (MATS)

    Compound Description: Methyl allyl trisulfide (MATS) is a volatile organosulfur compound found in garlic. It demonstrates potent anticancer activity against glioblastoma cells, inhibiting cell proliferation and inducing apoptosis, especially in conjunction with histone deacetylase inhibitors. []

    Relevance: While not directly synthesized from L-Deoxyalliin, MATS belongs to the same class of organosulfur compounds and exhibits similar biological activities. It is often studied alongside L-Deoxyalliin and other garlic-derived sulfur compounds for potential therapeutic applications. []

S-Methyl-L-cysteine

    Compound Description: S-Methyl-L-cysteine is a naturally occurring sulfur-containing amino acid found in various plants, including garlic. Although its specific biological activities are less explored than other related compounds, it is believed to contribute to the overall health benefits associated with garlic consumption. []

    Relevance: S-Methyl-L-cysteine is structurally similar to L-Deoxyalliin, differing only in the substitution of the allyl group in L-Deoxyalliin with a methyl group. This close structural resemblance places them in the same class of sulfur-containing amino acids. []

(+)-trans-Isoalliin

    Compound Description: (+)-trans-Isoalliin, or (R(C)R(S))-(+)-trans-S-1-propenyl-L-cysteine sulfoxide, is a cysteine sulfoxide primarily found in onion (Allium cepa). It is considered a significant sulfur-containing compound in onion and contributes to its flavor profile. []

    Relevance: The synthesis pathway of (+)-trans-isoalliin utilizes L-Deoxyalliin as a starting material. The process involves isomerization of L-Deoxyalliin to deoxyisoalliin, followed by oxidation to yield (+)-trans-isoalliin. []

Synthesis Analysis

S-Allyl-L-cysteine can be synthesized through several methods. One common approach involves the reaction of L-cysteine with allyl halides under basic conditions. For example, thionyl chloride can be reacted with alcohols to form esters, which are then treated with L-cysteine to yield S-allyl-L-cysteine esters. This method allows for the production of various derivatives by altering the alcohol used in the reaction.

Technical Details

  • Reagents: L-cysteine, allyl halides (e.g., allyl bromide), thionyl chloride.
  • Conditions: The reaction typically occurs at low temperatures (around -10 °C) followed by room temperature storage to complete the reaction.
  • Purification: The final product is purified using column chromatography, often employing silica gel as the stationary phase.

This synthetic route has been validated through various chromatographic techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry for quality control and quantification of the synthesized compound .

Molecular Structure Analysis

The molecular formula of S-Allyl-L-cysteine is C₇H₁₄N₀₂S. Its structure features a thiol group (-SH), an amino group (-NH₂), and an allyl group (C₃H₅) attached to the sulfur atom.

Structural Data

  • Molecular Weight: 176.35 g/mol
  • Structural Representation:
    Structure HS CH CH 2 C C CH 2 NH 2\text{Structure }\text{HS CH CH 2 C C CH 2 NH 2}

This structure allows S-Allyl-L-cysteine to participate in various biochemical reactions, particularly those involving redox processes due to its thiol group.

Chemical Reactions Analysis

S-Allyl-L-cysteine undergoes several important chemical reactions that contribute to its biological activity. Notably, it can react with reactive oxygen species, acting as an antioxidant. Additionally, it can participate in conjugation reactions, forming adducts with electrophiles.

Technical Details

  • Antioxidant Activity: The thiol group can donate electrons, neutralizing free radicals.
  • Conjugation Reactions: S-Allyl-L-cysteine can form conjugates with various electrophiles, enhancing detoxification processes in the body.

These reactions are crucial for its potential therapeutic effects against oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of S-Allyl-L-cysteine primarily involves its antioxidant properties and modulation of cellular signaling pathways. By scavenging free radicals, it helps protect cells from oxidative damage. Furthermore, it influences various signaling pathways associated with inflammation and cancer cell proliferation.

Process Data

  • Cellular Uptake: S-Allyl-L-cysteine is readily absorbed by cells due to its small size and polar nature.
  • Signaling Pathways: It modulates pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and mitogen-activated protein kinases (MAPKs), which are critical in inflammation and cancer progression .
Physical and Chemical Properties Analysis

S-Allyl-L-cysteine exhibits several notable physical and chemical properties:

  • Appearance: White crystalline solid.
  • Solubility: Soluble in water and polar solvents.
  • Melting Point: Approximately 150 °C.
  • Stability: Sensitive to light and air; should be stored in a cool, dry place.

Relevant Data

These properties make S-Allyl-L-cysteine suitable for use in various formulations, including dietary supplements .

Applications

S-Allyl-L-cysteine has several scientific applications:

  • Nutraceuticals: Used as a dietary supplement for its potential health benefits, including cardiovascular protection and anti-inflammatory effects.
  • Research: Investigated for its anticancer properties in vitro and in vivo studies.
  • Food Industry: Incorporated into functional foods due to its flavor-enhancing properties and health benefits associated with garlic consumption.

Properties

CAS Number

1217444-21-7

Product Name

S-Allyl-L-cysteine

IUPAC Name

2-amino-3-prop-2-enylsulfanylpropanoic acid

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

InChI

InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)

InChI Key

ZFAHNWWNDFHPOH-UHFFFAOYSA-N

SMILES

C=CCSCC(C(=O)O)N

Solubility

slightly

Canonical SMILES

C=CCSCC(C(=O)O)N

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